1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a chlorophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrrole derivative. The reaction conditions usually include heating the mixture under reflux for several hours. The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(2-Chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- 1-(2-Chlorophenyl)-1H-pyrrole-3-carboxylic acid
Uniqueness: 1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group at the 1-position and the carboxylic acid group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-7-3-6-10(13)11(14)15/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQOZUNNISRGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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